
1,2-Bis(nonyloxy)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Bis(nonyloxy)benzene is an organic compound with the molecular formula C24H42O2. It consists of a benzene ring substituted with two nonyloxy groups at the 1 and 2 positions. This compound is part of the larger family of benzene derivatives, which are known for their diverse chemical properties and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,2-Bis(nonyloxy)benzene can be synthesized through the etherification of catechol (1,2-dihydroxybenzene) with nonyl bromide. The reaction typically involves the use of a base such as potassium carbonate to facilitate the nucleophilic substitution reaction. The general reaction scheme is as follows:
C6H4(OH)2+2C9H19Br→C6H4(OC9H19)2+2HBr
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with continuous monitoring of temperature, pressure, and reaction time.
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Bis(nonyloxy)benzene undergoes various chemical reactions, including:
Oxidation: The nonyloxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The benzene ring can be hydrogenated under high pressure to form cyclohexane derivatives.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst.
Substitution: Nitration involves concentrated nitric acid and sulfuric acid; sulfonation uses concentrated sulfuric acid; halogenation employs halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Nonyl aldehyde or nonanoic acid.
Reduction: Cyclohexane derivatives.
Substitution: Nitro, sulfonic, or halogenated derivatives of this compound.
Applications De Recherche Scientifique
1,2-Bis(nonyloxy)benzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and polymers.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of specialty chemicals, surfactants, and lubricants.
Mécanisme D'action
The mechanism of action of 1,2-Bis(nonyloxy)benzene depends on the specific reaction or application. In general, the nonyloxy groups can participate in various chemical interactions, such as hydrogen bonding, van der Waals forces, and hydrophobic interactions. These interactions can influence the compound’s reactivity, solubility, and binding affinity to other molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2-Dimethoxybenzene: Similar structure but with methoxy groups instead of nonyloxy groups.
1,2-Diethoxybenzene: Similar structure but with ethoxy groups instead of nonyloxy groups.
1,2-Dipropoxybenzene: Similar structure but with propoxy groups instead of nonyloxy groups.
Uniqueness
1,2-Bis(nonyloxy)benzene is unique due to the presence of long nonyloxy chains, which impart distinct physical and chemical properties. These long alkyl chains increase the compound’s hydrophobicity, making it suitable for applications in non-polar environments and enhancing its potential as a surfactant or lubricant.
Propriétés
Numéro CAS |
152634-09-8 |
|---|---|
Formule moléculaire |
C24H42O2 |
Poids moléculaire |
362.6 g/mol |
Nom IUPAC |
1,2-di(nonoxy)benzene |
InChI |
InChI=1S/C24H42O2/c1-3-5-7-9-11-13-17-21-25-23-19-15-16-20-24(23)26-22-18-14-12-10-8-6-4-2/h15-16,19-20H,3-14,17-18,21-22H2,1-2H3 |
Clé InChI |
PAYAOWKUMOUXBY-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCOC1=CC=CC=C1OCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


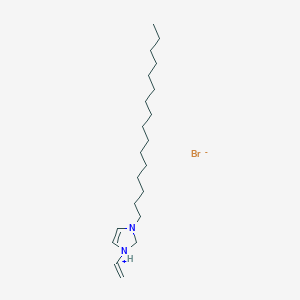
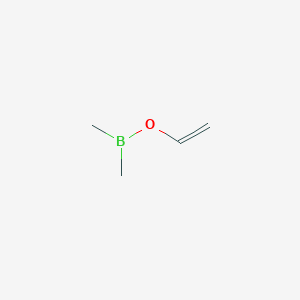
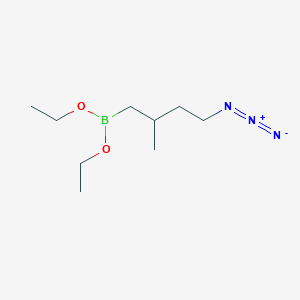
![Triethoxy[2-(7-oxabicyclo[4.1.0]heptan-2-yl)ethyl]silane](/img/structure/B14282050.png)
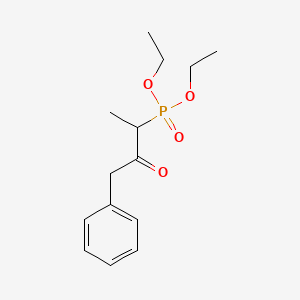
![D-Valine, N-[(dodecyloxy)carbonyl]-](/img/no-structure.png)
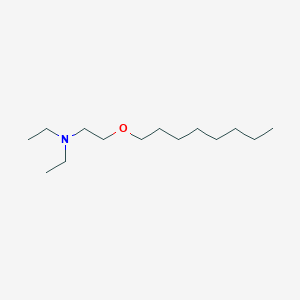
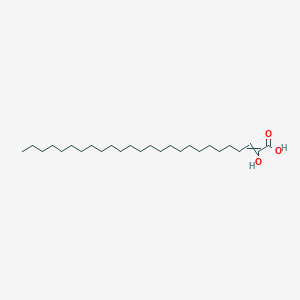
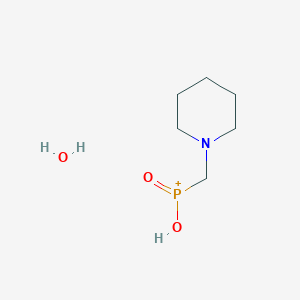
![1,3-Dioxolane, 2-methoxy-2-methyl-4-[(2-propenyloxy)methyl]-](/img/structure/B14282080.png)
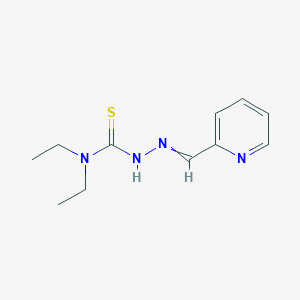
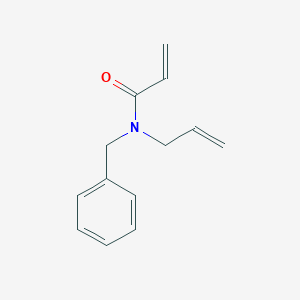
![Silane, trimethyl[(trifluoromethyl)thio]-](/img/structure/B14282103.png)

